molecular formula C17H20O5 B13850998 1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylicAcid

1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylicAcid

Cat. No.: B13850998
M. Wt: 304.34 g/mol
InChI Key: KTOFHUJWMIMWSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid: is a chemical compound with the molecular formula C17H6O8 and a molecular weight of 338.22 g/mol . It is also known by its systematic name, 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo- . This compound is characterized by its unique structure, which includes a fused isobenzofuran ring system with carboxylic acid and dioxo functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid can be synthesized through various organic synthesis routes. One common method involves the reaction of phthalic anhydride with glyoxylic acid under acidic conditions to form the desired product . The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the formation of the isobenzofuran ring system.

Industrial Production Methods: Industrial production of 1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid often involves large-scale batch reactions using similar synthetic routes as described above. The process may include additional purification steps such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Phthalic Anhydride: A precursor in the synthesis of 1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid.

    Isobenzofuran-1,3-dione: A structurally related compound with similar reactivity.

    1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid Phenylmethyl Ester: A derivative with a phenylmethyl ester group.

Uniqueness: 1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid is unique due to its specific combination of dioxo and carboxylic acid functionalities, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C17H20O5

Molecular Weight

304.34 g/mol

IUPAC Name

2-ethylhexyl 1,3-dioxo-2-benzofuran-5-carboxylate

InChI

InChI=1S/C17H20O5/c1-3-5-6-11(4-2)10-21-15(18)12-7-8-13-14(9-12)17(20)22-16(13)19/h7-9,11H,3-6,10H2,1-2H3

InChI Key

KTOFHUJWMIMWSK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC2=C(C=C1)C(=O)OC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.